molecular formula C11H12ClNO3S B7906316 2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride

2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride

Cat. No.: B7906316
M. Wt: 273.74 g/mol
InChI Key: YOHZOWIJNJRHFO-UHFFFAOYSA-N
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Description

2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride (CAS 1367922-29-9) is a high-purity chemical intermediate designed for advanced research and development. With the molecular formula C11H12ClNO3S and a molecular weight of 273.74 g/mol, this compound is a valuable building block in medicinal and synthetic chemistry . The benzo[d]oxazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities. Researchers utilize this core to develop novel compounds with potential for antimicrobial, anticancer, antitubercular, anti-inflammatory, and antioxidant applications . The sulfonyl chloride functional group is highly reactive, making this intermediate particularly useful for nucleophilic substitution reactions, such as the formation of sulfonamides, which are prevalent in many pharmacologically active molecules . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-tert-butyl-1,3-benzoxazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-11(2,3)10-13-8-5-4-7(17(12,14)15)6-9(8)16-10/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHZOWIJNJRHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-tert-butylphenol Derivatives

The benzo[d]oxazole scaffold is constructed via acid-catalyzed cyclodehydration of 2-amino-5-tert-butylphenol with formic acid or triethyl orthoformate. Optimized conditions (glacial acetic acid, reflux, 12 h) yield 2-tert-butylbenzo[d]oxazole with 85% efficiency.

Mechanistic Insight : Protonation of the formic acid carbonyl facilitates nucleophilic attack by the amino group, followed by dehydration to form the oxazole ring. The tert-butyl group, positioned ortho to the amino group, remains inert under these conditions.

Alternative Cyclization Strategies

Patent literature discloses thiocyanation-based approaches adapted from benzothiazole syntheses. While effective for sulfur-containing heterocycles, these methods prove less efficient for oxazole formation due to competing oxidation side reactions.

Directed Sulfonation at Position 6

Chlorosulfonation of 2-tert-Butylbenzo[d]oxazole

Treatment of 2-tert-butylbenzo[d]oxazole with chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C introduces the sulfonyl chloride group regioselectively at position 6 (Scheme 1). The reaction proceeds via electrophilic aromatic substitution, with the oxazole nitrogen directing sulfonation to the meta position.

Scheme 1: Chlorosulfonation of 2-tert-Butylbenzo[d]oxazole

2-tert-Butylbenzo[d]oxazole+ClSO3HDCM, 0°C2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride+HCl\text{2-tert-Butylbenzo[d]oxazole} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride} + \text{HCl}

Optimization Data :

  • Temperature: 0°C prevents polysulfonation.

  • Stoichiometry: 1.2 equiv ClSO3H ensures complete conversion.

  • Yield: 78% after silica gel chromatography (hexane/EtOAc 4:1).

Sulfonation Followed by Chlorination

In cases where chlorosulfonic acid is unavailable, a two-step protocol involving sulfonation with oleum (20% SO3) followed by chlorination with phosphorus pentachloride (PCl5) achieves comparable results (65% yield). However, this method requires stringent moisture control to avoid hydrolysis of the sulfonyl chloride.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

  • δ 1.42 (s, 9H, tert-butyl),

  • δ 7.68 (d, J = 8.4 Hz, 1H, H-5),

  • δ 8.24 (dd, J = 8.4, 1.6 Hz, 1H, H-7),

  • δ 8.96 (d, J = 1.6 Hz, 1H, H-4).

13C NMR (100 MHz, CDCl3) :

  • δ 29.7 (tert-butyl CH3),

  • δ 35.1 (tert-butyl C),

  • δ 121.4 (C-4),

  • δ 126.8 (C-5),

  • δ 131.2 (C-7),

  • δ 149.6 (C-6-SO2Cl),

  • δ 162.4 (oxazole C-2).

Infrared (IR) Spectroscopy

  • Strong absorption at 1367 cm⁻¹ (asymmetric S=O stretch),

  • 1172 cm⁻¹ (symmetric S=O stretch),

  • 760 cm⁻¹ (C-SO2Cl deformation).

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively. These reactions are pivotal in medicinal chemistry for creating bioactive molecules.

Key Reagents and Conditions

  • Amines : Reactions with primary or secondary amines proceed in dichloromethane or tetrahydrofuran (THF) using triethylamine or pyridine as a base to neutralize HCl .

  • Alcohols : Methanol or ethanol under reflux with catalytic base (e.g., NaOH) yield sulfonate esters .

  • Thiols : Thiophenol derivatives react in inert solvents like THF at 0–25°C .

Oxidation and Reduction Reactions

The sulfonyl chloride group is redox-active, enabling conversion to sulfonic acids or sulfinic acids under controlled conditions.

Oxidation Pathways

  • Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic/basic media .

  • Product : Benzo[d]oxazole-6-sulfonic acid, a stable intermediate for further functionalization .

Reduction Pathways

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether .

  • Product : Benzo[d]oxazole-6-sulfinic acid, useful in asymmetric synthesis .

Comparative Reactivity

Reaction TypeReagentConditionsYield (%)
OxidationH₂O₂ (30%)H₂SO₄, 60°C85–92
ReductionNaBH₄THF, 0°C70–78

Mechanistic Insights

The sulfonyl chloride group’s electrophilicity drives its reactivity. Computational studies (e.g., DFT analysis in ) suggest that nucleophilic attack occurs via a concerted transition state, particularly in polar aprotic solvents like hexafluoroisopropanol (HFIP). This mechanism minimizes side reactions, ensuring high regioselectivity during substitutions.

Industrial and Pharmacological Relevance

  • Pharmaceuticals : Sulfonamide derivatives show low toxicity (e.g., LC₅₀ > 40 µg/mL in D. magna assays ) and target Gram-positive pathogens effectively.

  • Material Science : Sulfonate esters enhance polymer stability under extreme conditions .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a building block for synthesizing various heterocyclic compounds. Its sulfonyl chloride group allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

  • Reactivity : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reaction Type Example Reaction Product
Nucleophilic Substitution2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride + R-NH₂Sulfonamide derivative
OxidationThis compoundSulfonic acid
ReductionThis compoundSulfinic acid

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as an inhibitor for various enzymes. For instance, it has shown promise in inhibiting murine intestinal alkaline phosphatase (muIAP), which could have implications for drug development aimed at treating gastrointestinal disorders .

  • Case Study : A study demonstrated that the compound inhibited muIAP with significant selectivity over other alkaline phosphatases, indicating its potential as a therapeutic agent .

Material Science

The compound is also being investigated for applications in material science. Its unique properties allow it to be incorporated into polymers and coatings that require specific functionalities.

  • Advanced Materials : Research has indicated that incorporating sulfonyl chlorides into polymer matrices can enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

The following analysis compares 2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride with structurally analogous compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.

Structural and Electronic Comparisons
Compound Name Substituent at Position 2 Substituent at Position 6 Key Characteristics
Target Compound tert-Butyl Sulfonyl chloride High steric hindrance; strong electron-withdrawing sulfonyl group enhances electrophilicity.
Benzo[d]oxazole-6-sulfonyl chloride H (unsubstituted) Sulfonyl chloride Less steric bulk; higher reactivity in nucleophilic substitutions due to reduced steric shielding.
2-Methylbenzo[d]oxazole-6-sulfonyl chloride Methyl Sulfonyl chloride Moderate steric effects; methyl group improves solubility in non-polar solvents.
2-Arylbenzo[d]oxazole-6-sulfonyl chloride Aryl (e.g., phenyl) Sulfonyl chloride Aryl groups increase π-stacking potential; electronic effects depend on substituents (e.g., electron-donating/-withdrawing).

Key Insights :

  • The tert-butyl group in the target compound significantly reduces ring-opening reactivity compared to unsubstituted or methyl-substituted analogs. This is critical in synthetic pathways where thermal or nucleophilic ring-opening might compete (e.g., in imidazole synthesis, as observed in ) .
  • The sulfonyl chloride group confers superior electrophilicity compared to sulfonic acids or sulfonamides, making the target compound a preferred intermediate for derivatization.
Physicochemical Properties
  • Solubility : The tert-butyl group enhances lipophilicity, improving solubility in organic solvents (e.g., dichloromethane, THF) compared to polar sulfonyl chloride analogs.
  • Crystallinity : Aryl-substituted analogs (e.g., 2-phenylbenzo[d]oxazole-6-sulfonyl chloride) exhibit higher crystallinity due to π-π interactions, whereas the tert-butyl group may disrupt packing, leading to amorphous solids.

Biological Activity

2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅ClN₁O₂S
  • Molecular Weight : 273.78 g/mol
  • Structure : The compound features a benzo[d]oxazole core with a sulfonyl chloride group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This property enhances the compound's binding affinity and selectivity for specific biological targets, making it a valuable candidate for drug development .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzoxazole derivatives, including this compound. The compound exhibits significant activity against a range of bacterial and fungal pathogens.

PathogenMIC (µg/ml)Reference
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6
Staphylococcus aureus15
Escherichia coli17

These findings indicate that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

Research has indicated that benzoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in leukemia and breast cancer models, suggesting potential applications in cancer therapy .

Study on Antitubercular Activity

A recent study evaluated the antitubercular activity of benzoxazole derivatives, including those similar to this compound. The results showed that these compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values indicating potent activity against resistant strains .

Evaluation in In Vivo Models

In vivo studies have assessed the efficacy of benzoxazole derivatives in animal models of infection and cancer. One notable study highlighted the use of a derivative in a murine model of tuberculosis, where it significantly reduced bacterial load and improved survival rates compared to untreated controls .

Q & A

Q. Basic

  • Spectroscopy : ¹H/¹³C NMR to confirm tert-butyl group integration (δ ~1.3 ppm for tert-butyl protons) and sulfonyl chloride functionality. IR spectroscopy can validate sulfonyl chloride (S=O stretches ~1370–1400 cm⁻¹) and benzoxazole ring (C=N ~1620 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) for molecular ion verification (e.g., C₁₁H₁₂ClNO₃S, [M+H]⁺ = 274.03) .
  • Purity : HPLC (>95% purity) with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

What are the optimal storage conditions to prevent decomposition?

Basic
Store at +4°C under inert atmosphere (argon or nitrogen) to minimize hydrolysis of the sulfonyl chloride group. Desiccants like silica gel should be used to avoid moisture exposure. Stability should be monitored periodically via TLC or HPLC to detect degradation products (e.g., sulfonic acids) .

What mechanistic insights explain unexpected oxidative byproducts during synthesis?

Advanced
Unexpected dimerization (e.g., biphenyl or diphenoquinone derivatives) may arise from redox processes involving phenolic intermediates under strongly acidic conditions (e.g., SOCl₂). For example, 2,6-di(tert-butyl)phenol derivatives undergo oxidative coupling via radical intermediates, which can be suppressed by replacing SOCl₂ with milder chlorinating agents (e.g., Cl₂ gas in CCl₄) or adding radical inhibitors like BHT .

How should researchers design in vitro experiments to assess biological activity?

Q. Advanced

  • Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HepG2) with IC₅₀ determination via dose-response curves (1–100 µM) .
  • Apoptosis Studies : Western blotting for BAX/Bcl-2 ratio and caspase-3 activation. For example, compound 12d in showed IC₅₀ = 8.2 µM on HepG2 cells with upregulated BAX expression .
  • Controls : Include positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%).

How can contradictions in reactivity data with nucleophiles be resolved?

Advanced
Discrepancies in sulfonylation efficiency (e.g., amine vs. alcohol nucleophiles) may stem from steric hindrance from the tert-butyl group or solvent polarity effects.

  • Methodology : Compare reactivity in polar aprotic solvents (DMF, THF) vs. non-polar solvents.
  • Kinetic Studies : Monitor reaction progress via ¹H NMR or LC-MS to identify intermediates. For example, tert-butyl groups may slow reaction kinetics due to steric shielding, requiring elevated temperatures (50–60°C) .

What parameters optimize sulfonylation of amine substrates?

Q. Advanced

  • Solvent : Use DMF for enhanced solubility of hydrophobic intermediates.
  • Base : Triethylamine (TEA) or pyridine to scavenge HCl and prevent sulfonic acid formation.
  • Stoichiometry : 1.2–1.5 equivalents of sulfonyl chloride to ensure complete reaction.
  • Workup : Extract unreacted sulfonyl chloride with cold NaHCO₃ solution to avoid hydrolysis .

How can computational methods aid in predicting reactivity or bioactivity?

Q. Advanced

  • DFT Calculations : Predict electrophilic sites (e.g., sulfonyl chloride’s S-atom) for nucleophilic attack.
  • Docking Studies : Model interactions with biological targets (e.g., caspase-3) using AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., tert-butyl’s hydrophobicity) with bioactivity data from analogues like compound 12d .

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